1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

Medicinal Chemistry Lipophilicity Drug Design

1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (CAS 1892565-47-7) is a synthetic organic compound belonging to the imidazolidinone class. It is characterized by a 3-methylimidazolidin-2-one core N-substituted with a 3-bromo-4-methylphenyl group.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
CAS No. 1892565-47-7
Cat. No. B1409020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
CAS1892565-47-7
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(C2=O)C)Br
InChIInChI=1S/C11H13BrN2O/c1-8-3-4-9(7-10(8)12)14-6-5-13(2)11(14)15/h3-4,7H,5-6H2,1-2H3
InChIKeyBMAWNTUQIBGTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile: 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (CAS 1892565-47-7) as a Research Chemical


1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (CAS 1892565-47-7) is a synthetic organic compound belonging to the imidazolidinone class. It is characterized by a 3-methylimidazolidin-2-one core N-substituted with a 3-bromo-4-methylphenyl group. This compound is available as a high-purity research reagent, primarily for use as a synthetic intermediate or a scaffold in medicinal chemistry exploration . Its specific substitution pattern distinguishes it from other brominated imidazolidinone analogs and may confer unique physicochemical properties relevant to lead optimization programs [1].

Why Generic Substitution is Not Advisable for 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one


Generic substitution within this class of imidazolidinones is not straightforward due to the significant impact of specific substitution patterns on key physicochemical properties. The precise location of the bromo and methyl substituents on the phenyl ring, as in the target compound, directly influences lipophilicity and molecular geometry. These factors are critical determinants in processes such as cellular permeability, target binding, and metabolic stability [1]. Therefore, even closely related analogs with different substitution patterns, such as the des-methyl derivative 1-(3-bromophenyl)-3-methylimidazolidin-2-one, cannot be assumed to be functionally interchangeable in a research or industrial context .

Quantitative Differentiation of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (CAS 1892565-47-7)


Lipophilicity Advantage: Higher cLogP Confers Increased Membrane Permeability

The presence of the additional 4-methyl group on the phenyl ring of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one results in a higher computed partition coefficient (cLogP) compared to its closest analog, 1-(3-bromophenyl)-3-methylimidazolidin-2-one. This indicates a quantifiably greater lipophilicity, which is a key determinant of passive membrane permeability and oral absorption potential [1].

Medicinal Chemistry Lipophilicity Drug Design

Purity Specification: A Defined Benchmark for Research Reproducibility

The target compound is commercially available with a specified minimum purity of 95% from a reputable vendor . This provides a clear, quantitative benchmark for procurement, ensuring a consistent starting material quality for downstream experiments. This is particularly relevant when compared to less well-defined or in-house synthesized analogs, which may have variable or unknown purity profiles that can confound biological or chemical results.

Chemical Synthesis Quality Control Reproducibility

Structural Scaffold for Targeted Library Synthesis

As a building block, this compound serves a specific and quantifiable role in the synthesis of more complex molecules, such as 4-(aminomethyl)-1-(3-bromo-4-methylphenyl)-3-methylimidazolidin-2-one [1]. This demonstrates its utility as a non-interchangeable starting material in the construction of a focused chemical library. The selection of this specific bromo-methyl substitution pattern is not arbitrary; it is a deliberate choice to introduce a specific vector for further derivatization or to probe a defined region of a biological target's binding pocket [2].

Medicinal Chemistry Combinatorial Chemistry Scaffold Hopping

High-Impact Application Scenarios for 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one


Medicinal Chemistry Lead Optimization: Tuning Lipophilicity in a CNS-Penetrant Series

In a program targeting a central nervous system (CNS) enzyme, the lead series exhibits suboptimal brain exposure. The medicinal chemist needs to increase the cLogP of the scaffold without adding excessive molecular weight. Incorporating 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one (cLogP = 2.66) as a building block offers a quantifiable increase in lipophilicity compared to the des-methyl analog, potentially improving passive permeability and brain penetration. This selection is a data-driven step in a multiparameter optimization process [1].

Building Block for a Focused Kinase Inhibitor Library

A research group is synthesizing a library of potential kinase inhibitors based on a known imidazolidinone pharmacophore. They require a brominated intermediate with a specific substitution pattern to explore the steric and electronic requirements of a hydrophobic pocket in the ATP-binding site. 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is procured as the key intermediate for the synthesis of a subset of analogs, including the 4-(aminomethyl) derivative. Its 95% purity ensures that the biological data from the resulting library compounds is not confounded by impurities from the starting material [2].

Reproducible Synthesis of Advanced Intermediates for Contract Research

A contract research organization (CRO) is tasked with the multi-step synthesis of a novel chemical entity for a client. The synthetic route includes a Suzuki coupling step requiring an aryl bromide with a specific substitution pattern. The CRO selects 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one as the commercial starting material due to its defined purity (95%) and availability from a reputable vendor. This choice de-risks the project by ensuring a reliable and consistent supply of a key intermediate, avoiding the time and cost of in-house synthesis and purification of a non-standard building block .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.